1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride
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Description
1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
Azetidinone derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial efficacy. For instance, Chopde et al. (2012) synthesized azetidinones analogues that displayed promising antibacterial activities against certain bacterial strains, highlighting the potential of azetidinone derivatives in developing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012). Similarly, Shah et al. (2012) and Shah et al. (2014) synthesized azetidin-2-one derivatives that were tested for their antibacterial and antifungal activities, indicating the versatility of such compounds in targeting a wide range of microbial pathogens (Shah, Patel, & Patel, 2012); (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Antidiabetic and Renoprotective Activities
Research also extends into the antidiabetic and renoprotective potential of pyrazole derivatives incorporating azetidin-2-one. Abeed et al. (2017) synthesized compounds incorporating both pyrazole and azetidin-2-one, demonstrating significant antidiabetic and renoprotective activities. This suggests that modifications to the pyrazole and azetidin-2-one scaffolds can yield compounds with desirable biological activities, potentially including "1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride" (Abeed, Youssef, & Hegazy, 2017).
properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-2-9-10(5-6)7-3-8-4-7;;/h2,5,7-8H,3-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUZVPPDGMPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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